molecular formula C11H12ClNO2 B3099225 (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 135251-11-5

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B3099225
CAS No.: 135251-11-5
M. Wt: 225.67 g/mol
InChI Key: XORRWHWHQWINSH-AATRIKPKSA-N
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Description

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 135251-11-5) is a chalcone derivative with a molecular weight of 225.67 and the molecular formula C 11 H 12 ClNO 2 . This compound features a conjugated enone bridge connecting a 4-chloro-2-hydroxyphenyl ring and a dimethylamino group, a structure that classifies it as a ketoamine and is known to be of interest in organic synthesis and pharmacological research . As a chalcone derivative, this compound is part of a class known for a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry . Researchers investigate such structures for their potential application in developing new therapeutic agents. Specific areas of interest may include antiparasitic and anti-inflammatory research, as chalcone derivatives have been demonstrated to exhibit antimalarial activity and other pharmacological effects in scientific studies . The presence of both electron-donating (dimethylamino) and electron-withdrawing (chloro) groups on the aromatic rings can influence the compound's electronic distribution and physicochemical properties, which is a key consideration in drug design . This product is intended for research and development applications in a laboratory setting. It is strictly for Professional and Laboratory Use Only, and it is not intended for personal, medicinal, or veterinary use.

Properties

IUPAC Name

(E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORRWHWHQWINSH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde group of 4-chloro-2-hydroxybenzaldehyde reacts with dimethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.

    Formation of Propenone: The imine undergoes a condensation reaction with acetylacetone under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. Research has shown that (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties :
    • The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, which is a critical mechanism in cancer therapy .
  • Anti-inflammatory Effects :
    • Research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

Organic Synthesis

  • Building Block in Organic Chemistry :
    • The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its structure allows for various functional group transformations, making it versatile for synthetic chemists .
  • Synthesis of Novel Chalcone Derivatives :
    • It has been utilized in synthesizing novel chalcone derivatives that may exhibit enhanced biological activities compared to their parent compounds .

Materials Science

  • Dye and Pigment Production :
    • This compound can be used as a precursor for synthesizing dyes and pigments due to its chromophoric properties. This application is particularly relevant in the textile and coatings industries .
  • Photovoltaic Applications :
    • Emerging research indicates potential applications in organic photovoltaics, where chalcone derivatives are explored for their ability to absorb light and convert it into electrical energy .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential as a therapeutic agent .
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values suggesting efficacy at low concentrations .
Study 3Organic SynthesisUtilized as a key intermediate for synthesizing complex organic compounds with diverse functionalities .

Mechanism of Action

The mechanism of action of (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones with variations in substituents on the aryl rings or modifications to the enone backbone exhibit distinct physicochemical, biological, and photophysical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones

Compound Name Key Substituents Biological Activity/Properties Physical Data Source Study Highlights
(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one 4-Cl, 2-OH, 4-(dimethylamino)phenyl Intermediate for chromone synthesis (83% yield) m.p. 95–96°C (post-derivatization) Electrochemical C–H activation
(E)-3-(4-(dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (C5) 4-OMe, 4-(dimethylamino)phenyl MAO-B inhibitor (IC₅₀ = 0.29 µM; Ki = 0.14 µM) N/A Competitive, reversible inhibition
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 5-Cl-thiophene, 4-(dimethylamino)phenyl Solid-state emissive properties N/A Two-photon absorption applications
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-CF₃, 4-(dimethylamino)phenyl MAO-B inhibitor (moderate activity) m.p. 141–145°C, 62% yield SAR study on monoamine oxidase
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 4-Br, 4-(dimethylamino)phenyl Anticancer/antimalarial scaffold N/A Quinoline-chalcone hybrids
(E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-OH, 4-(dimethylamino)phenyl Anxiolytic potential (flavonoid analog) N/A Meta-analysis of flavonoid effects

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in compound C5 enhances MAO-B selectivity and potency compared to the 4-chloro-2-hydroxyphenyl analog, likely due to improved electron-donating capacity and steric compatibility with the enzyme active site .
  • Halogenated aryl groups (e.g., 4-Cl, 5-Cl-thiophene) improve photophysical stability and emissive properties, as seen in solid-state applications .

Synthetic Utility :

  • The title compound serves as a precursor for C3-functionalized chromones via electrochemical C(sp³)-H activation, achieving 83% yield in chromen-4-one derivatives .
  • In contrast, thiophene-containing chalcones (e.g., 5-Cl-thiophene derivative) are synthesized for optoelectronic applications, emphasizing substituent-driven tuning of emission spectra .

Structural Flexibility :

  • Dihedral angles between aromatic rings in fluorophenyl analogs (e.g., 7.14°–56.26° ) influence conjugation and intermolecular interactions, which are critical for crystallinity and solubility.

Thermal and Spectral Properties :

  • Methoxy and trifluoromethyl groups increase melting points (e.g., 141–145°C for CF₃-substituted chalcone vs. 95–96°C for the title compound post-derivatization ), reflecting enhanced molecular rigidity.

Biological Activity

(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 135251-11-5, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₂ClNO₂
  • Molecular Weight : 225.67 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit inflammatory pathways, potentially through modulation of cytokine release and inhibition of inflammatory mediators like NF-kB.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For example:

  • In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the mitochondrial pathway of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro Studies : It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in breast cancer cells
AntibacterialSignificant activity against S. aureus
AntioxidantReduces oxidative stress markers

Case Studies

  • Cancer Cell Line Study : A study published in 2020 reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study concluded that this compound could be a potential lead for developing new anticancer agents .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against a panel of pathogens, revealing that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. This suggests a promising application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-chloro-2-hydroxyacetophenone with dimethylaminoacetophenone derivatives in ethanol or methanol under basic conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours .
  • Key considerations : Monitor reaction progress via TLC, and purify via recrystallization using ethanol or column chromatography. Adjust stoichiometry and temperature to optimize yield, as steric effects from substituents may slow enolate formation .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Techniques :

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl (O–H) bands (~3200–3600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign aromatic/amine protons .
  • HR-MS : Validate molecular weight and fragmentation patterns .
    • Validation : Cross-reference experimental data with DFT-calculated spectra to resolve ambiguities .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Protocol : Use agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO and test concentrations ranging from 10–200 µg/mL .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls. Measure inhibition zones or MIC (minimum inhibitory concentration) values .

Advanced Research Questions

Q. How can discrepancies between experimental and computational bond lengths/angles be resolved?

  • Analysis : Compare single-crystal XRD data (e.g., C=O bond length: ~1.22 Å) with DFT-optimized geometries (B3LYP/6-311++G(d,p)). Discrepancies >0.02 Å may arise from crystal packing effects or basis set limitations .
  • Mitigation : Use hybrid functionals (e.g., CAM-B3LYP) for improved accuracy in conjugated systems. Incorporate solvent effects via PCM models if applicable .

Q. What methodologies are used to assess nonlinear optical (NLO) properties of this compound?

  • Approach :

  • Hyperpolarizability (β) : Calculate via DFT using Gaussian09 with CAM-B3LYP/6-311++G(d,p). Compare β values with urea standards .
  • Experimental validation : Use Kurtz-Perry powder technique to measure second-harmonic generation (SHG) efficiency .
    • Key factors : Electron-withdrawing groups (e.g., Cl) enhance NLO response by increasing charge transfer .

Q. How can HOMO-LUMO analysis guide reactivity studies for this compound?

  • Procedure : Compute HOMO-LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.1 eV) using DFT. A narrow bandgap (<3 eV) suggests high electrophilicity, favoring reactions with nucleophiles (e.g., thiols or amines) .
  • Applications : Predict sites for electrophilic attack (e.g., carbonyl carbon) and design derivatives for bioactivity optimization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Polymorphism and solvent inclusion due to polar functional groups (OH, Cl).
  • Solutions : Use slow evaporation with mixed solvents (e.g., CHCl₃:MeOH) or diffusion methods. Confirm crystal quality via PXRD and refine structures using SHELXL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

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